molecular formula C10H15NO2S B5815477 N-ethyl-N-(2-methylphenyl)methanesulfonamide

N-ethyl-N-(2-methylphenyl)methanesulfonamide

Cat. No.: B5815477
M. Wt: 213.30 g/mol
InChI Key: YNYOVFOFLXFJRG-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various chemical processes and industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(2-methylphenyl)methanesulfonamide typically involves the reaction of N-ethyl-2-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

N-ethyl-2-methylaniline+methanesulfonyl chlorideThis compound+HCl\text{N-ethyl-2-methylaniline} + \text{methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} N-ethyl-2-methylaniline+methanesulfonyl chloride→this compound+HCl

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and reactors allows for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-(2-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides depending on the reagents used.

Scientific Research Applications

Chemistry: N-ethyl-N-(2-methylphenyl)methanesulfonamide is used as an intermediate in the synthesis of other organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It may be used in the development of new drugs or as a reference compound in biochemical assays.

Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-ethyl-N-(2-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed effects.

Comparison with Similar Compounds

  • N-methyl-N-(2-methylphenyl)methanesulfonamide
  • N-ethyl-N-(4-methylphenyl)methanesulfonamide
  • N-ethyl-N-(2-chlorophenyl)methanesulfonamide

Uniqueness: N-ethyl-N-(2-methylphenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring. This structural feature influences its chemical reactivity and interaction with other molecules, distinguishing it from similar compounds.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-4-11(14(3,12)13)10-8-6-5-7-9(10)2/h5-8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYOVFOFLXFJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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